Sodium 3-methyl-4-phenyl-3-butenoate

Description

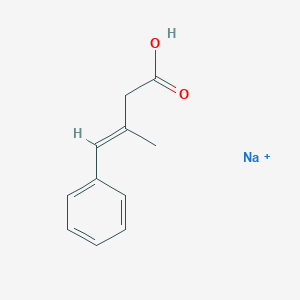

Structure

2D Structure

Properties

CAS No. |

19488-17-6 |

|---|---|

Molecular Formula |

C11H12NaO2+ |

Molecular Weight |

199.2 g/mol |

IUPAC Name |

sodium;(E)-3-methyl-4-phenylbut-3-enoic acid |

InChI |

InChI=1S/C11H12O2.Na/c1-9(8-11(12)13)7-10-5-3-2-4-6-10;/h2-7H,8H2,1H3,(H,12,13);/q;+1/b9-7+; |

InChI Key |

PQUXIHWTFMAFMT-BXTVWIJMSA-N |

SMILES |

CC(=CC1=CC=CC=C1)CC(=O)O.[Na+] |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/CC(=O)O.[Na+] |

Canonical SMILES |

CC(=CC1=CC=CC=C1)CC(=O)O.[Na+] |

Other CAS No. |

19488-17-6 |

Related CAS |

6052-53-5 (Parent) |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

1.1 Treatment of Urea Cycle Disorders

Sodium 3-methyl-4-phenyl-3-butenoate is primarily recognized for its role in treating urea cycle disorders (UCD). UCDs are genetic conditions that result in an inability to remove ammonia from the bloodstream, leading to toxic accumulation. Sodium phenylbutyrate, a related compound, has been approved for clinical use and is known to facilitate nitrogen excretion by converting ammonia into a more manageable form .

1.2 Cancer Therapy

Research indicates that this compound exhibits anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer models, with minimal cytotoxic effects on normal cells . The compound's ability to inhibit histone deacetylases contributes to its efficacy in cancer treatment by promoting differentiation and inhibiting proliferation of tumor cells .

Case Study: Anticancer Effects

- Objective : Evaluate the anticancer effects in breast cancer models.

- Results : Significant induction of apoptosis in cancer cells was observed with minimal effects on normal cells.

Neuroprotective Effects

This compound has demonstrated potential neuroprotective effects. In animal models, it has been associated with reduced neuroinflammation and improved neurological function following ischemic events . This suggests its potential utility in treating neurodegenerative diseases or acute brain injuries.

Antimicrobial Properties

Emerging studies have indicated that this compound possesses antimicrobial activities against resistant bacterial strains. This aspect is particularly significant given the rising concerns over antibiotic resistance .

Case Study: Infection Control

- Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Results : Effective inhibition of growth in multi-drug resistant strains was noted.

Industrial Applications

Beyond medical uses, this compound finds applications in the food and fragrance industries as a flavoring agent and aroma additive. Its derivatives are utilized for their flavoring properties, enhancing the sensory qualities of various products .

Table 1: Solubility Profile of this compound

| Solvent | Solubility (mg/ml) |

|---|---|

| Water | <0.001 |

| Methanol | 1.9 |

| Ethanol | 5.0 |

Table 2: Clinical Applications of Sodium Phenylbutyrate

| Application | Clinical Evidence |

|---|---|

| Urea Cycle Disorders | Approved for treatment; improves ammonia levels |

| Cancer Treatment | Induces apoptosis in various tumor types |

| Neuroprotection | Reduces inflammation; improves outcomes post-injury |

| Antimicrobial Activity | Effective against multi-drug resistant bacteria |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-Acetamido-4-(2,4,5-Trifluorophenyl)-2-Butenoate

- Structural Differences: Sodium 3-methyl-4-phenyl-3-butenoate features a sodium counterion and a phenyl substituent. Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)-2-butenoate () includes an acetamido group and a trifluorophenyl ring, with a methyl ester instead of a sodium salt .

- Physicochemical Properties: The sodium salt form enhances water solubility compared to the methyl ester, which is likely more lipophilic due to the trifluorophenyl group.

- Applications: The methyl ester in is part of a synthetic pathway for heterocyclic compounds (e.g., imidazoles or oxazoloquinolines), whereas sodium salts like the target compound may serve as stabilizers or catalysts in aqueous reactions .

Sodium 4-Methoxybenzoate

- Structural Differences: Sodium 4-methoxybenzoate () is a simpler aromatic sodium salt with a methoxy group, lacking the unsaturated butenoate backbone .

- Thermal and Spectroscopic Behavior: The conjugated double bond in this compound may increase thermal stability compared to saturated analogs like sodium 4-methoxybenzoate. Spectroscopic data (e.g., IR or NMR) would differ significantly due to the butenoate moiety’s electron delocalization and substituent effects.

Methyl 3-Arylamino-2-Benzoylaminobut-2-Enoate

- Reactivity in Synthesis: describes using methyl 3-arylamino-2-benzoylaminobut-2-enoate in heterocycle synthesis via polyphosphoric acid (PPA)-mediated cyclization. The sodium salt form of the target compound might exhibit altered reactivity under similar conditions, such as reduced ester hydrolysis or enhanced nucleophilicity due to the sodium ion .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Sodium Salts vs. Esters : Sodium counterions improve solubility for industrial or pharmaceutical applications, whereas methyl esters are preferable for organic-phase reactions .

- Substituent Effects : Electron-withdrawing groups (e.g., trifluorophenyl) increase electrophilicity, enabling diverse cyclization pathways, while phenyl groups may favor aromatic stacking interactions .

- Synthetic Utility: this compound’s conjugated system could facilitate Michael additions or polymerization, distinguishing it from saturated analogs like sodium 4-methoxybenzoate .

Preparation Methods

Acid-Catalyzed Condensation and Subsequent Functionalization

The preparation of structurally related compounds often begins with acid-catalyzed condensation. For example, CN101343220A describes synthesizing 3-methyl-4-phenyl-2-butanone via condensation of 2-butanone and benzaldehyde under hydrochloric or sulfuric acid catalysis . While this patent focuses on a ketone product, analogous pathways can be adapted for carboxylate synthesis.

Key Steps:

-

Condensation: 2-butanone and benzaldehyde undergo acid-catalyzed aldol condensation at 50–80°C for 2–5 hours, forming an α,β-unsaturated ketone intermediate.

-

Reduction: Hydrogenation of the intermediate using 5% Pd/C in tetrahydrofuran (THF) or methanol at 20–50°C and 0.4–0.5 MPa yields a saturated ketone .

-

Oxidation and Salt Formation: To convert the ketone to a carboxylate, oxidation (e.g., using KMnO₄ or CrO₃) followed by neutralization with NaOH could yield the sodium salt.

Table 1: Reaction Conditions for Acid-Catalyzed Condensation

| Parameter | Value Range | Source |

|---|---|---|

| Catalyst | HCl, H₂SO₄ (25–35 wt%) | |

| Temperature | 50–80°C | |

| Reaction Time | 2–5 hours | |

| Yield (Intermediate) | 43–44% (post-purification) |

Decarboxylative Blaise Reaction for Ester Intermediates

A decarboxylative Blaise reaction offers an alternative route. Der Pharma Chemica reports synthesizing methyl-4-phenyl-3-oxo-butyrate derivatives via treatment of benzyl cyanide with potassium methyl malonate and ZnCl₂ in ethyl dichloride (EDC) . This method is adaptable to sodium salt synthesis through hydrolysis and neutralization.

Key Steps:

-

Blaise Reaction: Benzyl cyanide reacts with potassium methyl malonate in EDC, forming an α,β-unsaturated ester.

-

Saponification: Hydrolysis of the ester with NaOH converts it to the carboxylic acid.

-

Salt Formation: Neutralization with NaHCO₃ or NaOH yields the sodium carboxylate.

Table 2: Blaise Reaction Optimization

| Parameter | Value Range | Source |

|---|---|---|

| Solvent | Ethyl dichloride (EDC) | |

| Catalyst | Anhydrous ZnCl₂ | |

| Temperature | Reflux conditions | |

| Yield (Ester) | Not reported |

Hydrogenation and Reductive Pathways

Selective hydrogenation of α,β-unsaturated esters or ketones is critical for controlling stereochemistry. The CN101343220A patent employs Pd/C-catalyzed hydrogenation at mild pressures (0.4–0.5 MPa) to saturate double bonds . For sodium 3-methyl-4-phenyl-3-butenoate, maintaining the double bond while reducing other functionalities requires precise catalyst selection (e.g., Lindlar catalyst for partial hydrogenation).

Table 3: Hydrogenation Parameters

| Parameter | Value Range | Source |

|---|---|---|

| Catalyst | 5% Pd/C | |

| Pressure | 0.4–0.5 MPa | |

| Solvent | THF, methanol | |

| Temperature | 20–50°C |

Saponification and Salt Formation

Conversion of ester intermediates to sodium salts is a two-step process:

-

Base Hydrolysis: Esters (e.g., methyl or ethyl derivatives) are treated with aqueous NaOH to form carboxylic acids.

-

Neutralization: Excess NaOH ensures complete salt formation.

For example, ethyl 3-amino-2-butenoate derivatives undergo hydrolysis in acidic or basic conditions to yield carboxylic acids . Applying this to α,β-unsaturated esters would produce the target sodium salt.

Q & A

Q. What experimental designs are effective for studying degradation pathways under accelerated conditions?

- Methodological Answer : Employ forced degradation (40°C/75% RH for 4 weeks) with controlled exposure to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Analyze degradation products via LC-MS/MS and assign structures using high-resolution mass spectrometry. Include placebo controls (e.g., sodium bicarbonate) to isolate thermal vs. hydrolytic effects .

Q. How can mechanistic studies elucidate the compound’s behavior in catalytic processes?

- Methodological Answer : Use isotopic labeling (e.g., deuterated solvents) to track proton transfer steps in catalytic cycles. Combine kinetic isotope effect (KIE) measurements with in-situ FT-IR to identify rate-limiting steps. For asymmetric catalysis, chiral HPLC (e.g., Chiralpak IA column) can quantify enantiomeric excess and infer transition-state interactions .

Methodological Considerations for Data Analysis

- Handling Contradictions : Apply the National Academy of Sciences’ framework for critical appraisal: (1) Assess sodium quantification methods (e.g., flame photometry vs. ion chromatography), (2) Evaluate study design rigor (blinding, controls), and (3) Use meta-regression to adjust for confounding variables .

- Statistical Validation : For stability studies, use ANOVA with Tukey’s post-hoc test (p<0.05) to compare degradation rates across conditions. Report confidence intervals (95%) for kinetic parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.